Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate

Physical Organic Chemistry Process Chemistry Synthesis

Standard Hagemann's ester (CAS 487-51-4) fails for saturated ketoester routes due to its conjugated enone system, causing unwanted Michael additions. This non-conjugated analog (CAS 62617-91-8) provides: • Two chiral centers for precise stereochemical control in compactin-like syntheses • Orthogonal ketone/ester handles on a flexible ring - no conjugate addition risk • Ambient shipping (no cold chain), scalable for process chemistry

Molecular Formula C10H16O3
Molecular Weight 184.235
CAS No. 62617-91-8
Cat. No. B2999527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-4-oxocyclohexane-1-carboxylate
CAS62617-91-8
Molecular FormulaC10H16O3
Molecular Weight184.235
Structural Identifiers
SMILESCCOC(=O)C1CCC(=O)CC1C
InChIInChI=1S/C10H16O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7,9H,3-6H2,1-2H3
InChIKeyPYWSLDVKSOZIOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate: Saturated Cyclohexanone Scaffold


Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate (CAS 62617-91-8) is a saturated beta-ketoester with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol [1]. This compound is distinguished from its more widely cited analog, 'Hagemann's ester' (ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate, CAS 487-51-4), by the absence of an alpha,beta-unsaturated double bond in the cyclohexane ring [2]. This structural feature fundamentally alters its chemical reactivity and physical properties, positioning it as a non-conjugated, stereochemically versatile building block for the synthesis of complex molecules, including natural products like compactin [3].

Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate vs. Hagemann's Ester


Generic substitution fails for CAS 62617-91-8 due to the fundamental difference between a saturated and an alpha,beta-unsaturated ketone. The most common analog, Hagemann's ester (CAS 487-51-4), is a conjugated enone, enabling reactions like Michael additions and cycloadditions that are impossible with the saturated compound [1]. Conversely, the saturated system of CAS 62617-91-8 provides a flexible, non-conjugated scaffold with two chiral centers, allowing for precise stereochemical control in multi-step syntheses where the planarity and reactivity of a conjugated system would be a liability [2][3]. Using Hagemann's ester as a drop-in replacement would lead to a different reaction pathway, product profile, or physical state, making CAS 62617-91-8 the essential starting point for specific synthetic routes requiring a saturated, non-conjugated ketoester.

Quantitative Evidence for Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate


Saturation State: Molecular Weight and Solubility

The saturated compound (CAS 62617-91-8) has a molecular weight of 184.23 g/mol and the formula C10H16O3, while the unsaturated Hagemann's ester (CAS 487-51-4) has a molecular weight of 182.22 g/mol and the formula C10H14O3 [1]. This difference of 2.01 g/mol (from two additional hydrogen atoms) is non-trivial in process chemistry, affecting stoichiometric calculations, batch yields, and analytical standards . The saturated compound is reported as a liquid, whereas the unsaturated analog is often a solid, leading to different handling and formulation requirements [2].

Physical Organic Chemistry Process Chemistry Synthesis

Stereochemical Purity: Enantiopure Variants

While the racemic mixture is common, the enantiomerically pure forms, specifically ethyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate, are critical building blocks in asymmetric synthesis. This specific enantiomer has been used as a chiral starting material in the total synthesis of the hexahydronaphthalene nucleus of (-)-compactin, an HMG-CoA reductase inhibitor [1]. The availability of this compound in both racemic and enantiopure forms (e.g., from vendors like AKSci, AChemBlock) provides a level of stereochemical control unavailable with simpler achiral ketones or the unsaturated analog, whose enolate chemistry often leads to racemization .

Chiral Synthesis Asymmetric Catalysis Pharmaceutical Intermediates

Room-Temperature Storage Stability

Vendor technical datasheets indicate that ethyl 2-methyl-4-oxocyclohexane-1-carboxylate can be shipped at room temperature and stored long-term in a cool, dry place . This is in contrast to many highly reactive alpha,beta-unsaturated ketones, like Hagemann's ester, which often require refrigeration and strict inert atmosphere handling to prevent polymerization or degradation [1]. The ability to store and ship this compound at ambient temperature simplifies logistics, reduces cold-chain costs, and minimizes the risk of decomposition during transit, offering a quantifiable advantage in supply chain management for large-scale or multi-site projects.

Chemical Logistics Process Chemistry Procurement

Applications of Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate


Enantioselective Synthesis of Polycyclic Natural Products

As demonstrated in the synthesis of the hexahydronaphthalene nucleus of (-)-compactin, this compound is a superior starting material for the construction of complex, stereochemically defined polycyclic frameworks [1]. The saturated ring allows for selective functionalization without the risk of conjugate addition or unwanted cycloadditions that plague unsaturated analogs. Procurement of the specific (1R,2S) enantiomer is essential for setting the absolute stereochemistry in the target molecule, making it an indispensable tool in medicinal chemistry and natural product synthesis .

Room-Temperature-Stable Synthetic Intermediates

For process chemistry and scale-up operations, the compound's ambient shipping and storage conditions (as per vendor guidelines) offer a significant logistical advantage [1]. This allows for the development of more robust synthetic routes where an intermediate can be stored without specialized equipment, facilitating multi-step synthesis in both academic and industrial settings. This is a direct, practical benefit that avoids the additional costs and complexities associated with cold-chain management for sensitive conjugated enones [2].

Substituted Cyclohexane Scaffolds for Medicinal Chemistry

The non-conjugated ketoester group provides two orthogonal functional handles (the ketone and the ester) on a flexible, saturated ring. This allows for sequential and regioselective transformations that are not possible with the flat, conjugated system of Hagemann's ester. This makes CAS 62617-91-8 a more versatile building block for generating diverse libraries of substituted cyclohexanes, which are privileged structures in medicinal chemistry for probing conformational space and optimizing drug-target interactions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.